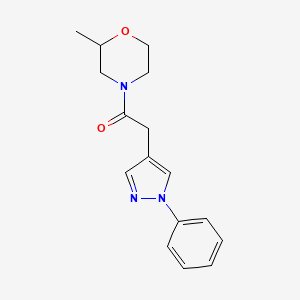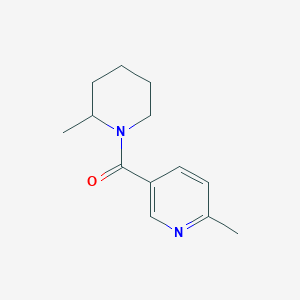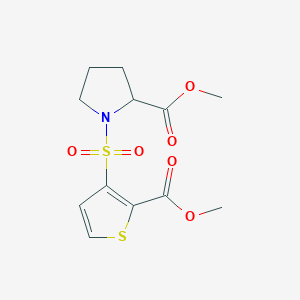
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate, also known as MPTC, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTC belongs to a class of compounds known as sulfonyl-containing pyrrolidines, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has also been found to have anti-oxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is that it has been shown to be relatively non-toxic in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate, including the optimization of its synthesis and the development of more potent analogs. Further studies are also needed to elucidate the exact mechanism of action of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate and to determine its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, studies are needed to determine the pharmacokinetic and pharmacodynamic properties of Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate in vivo, which will be important for its further development as a therapeutic agent.
Méthodes De Synthèse
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-methoxycarbonylthiophene-3-carboxylic acid with methylamine, followed by the addition of sulfonyl chloride and pyrrolidine. Other methods include the use of N-protected amino acids and sulfonyl chlorides as starting materials.
Applications De Recherche Scientifique
Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate exhibits potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
methyl 1-(2-methoxycarbonylthiophen-3-yl)sulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S2/c1-18-11(14)8-4-3-6-13(8)21(16,17)9-5-7-20-10(9)12(15)19-2/h5,7-8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCBHRVBBKRBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

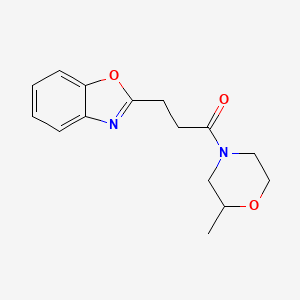
![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)
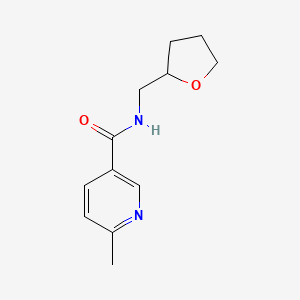
![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)
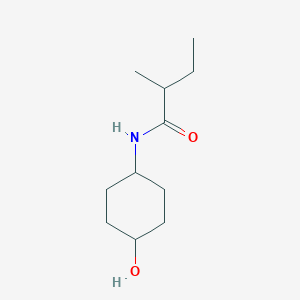
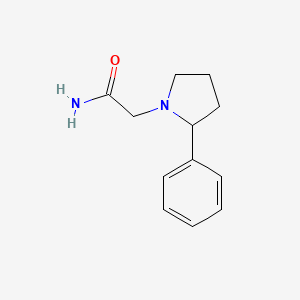
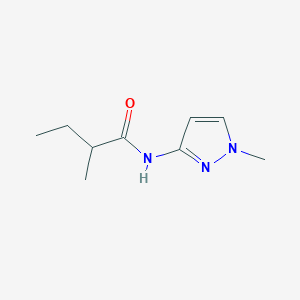
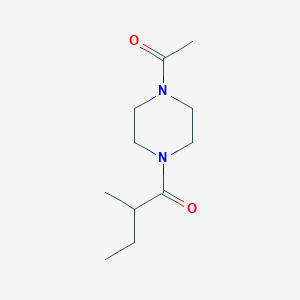
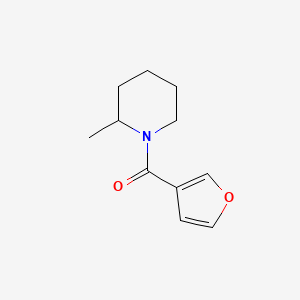
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)
